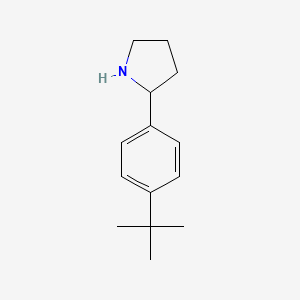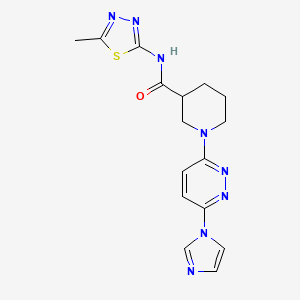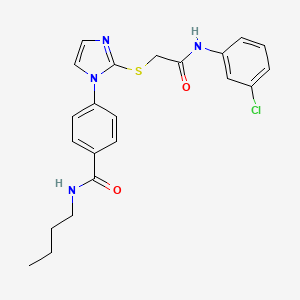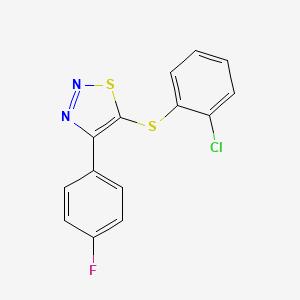
2-(4-Tert-butylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Tert-butylphenyl)pyrrolidine” is a chemical compound with a molecular formula of C14H21N . It is commonly known as TBP and has various applications in the fields of organic and pharmaceutical chemistry.
Molecular Structure Analysis
The molecular weight of “2-(4-Tert-butylphenyl)pyrrolidine” is 203.33 . The InChI code for this compound is 1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3 .Physical And Chemical Properties Analysis
“2-(4-Tert-butylphenyl)pyrrolidine” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Antilipidemic Agent Synthesis : A study by Ohno et al. (1999) synthesized the enantiomers of a compound related to 2-(4-Tert-butylphenyl)pyrrolidine, revealing potential as an antilipidemic agent affecting plasma triglyceride and cholesterol levels (Ohno et al., 1999).
Anti-inflammatory and Analgesic Applications
- Anti-inflammatory Properties : A series of pyrrolidin-2-ones, structurally related to 2-(4-Tert-butylphenyl)pyrrolidine, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. Some compounds in this study demonstrated significant anti-inflammatory activities (Ikuta et al., 1987).
Chemical Synthesis and Characterization
- Synthesis of Unsymmetrical 9-Borafluorene : Research by Wehmschulte et al. (2001) explored the synthesis of a sterically encumbered unsymmetrical 9-borafluorene using 2,6-(4-t-BuC6H4)2C6H3Li, which is related to 2-(4-Tert-butylphenyl)pyrrolidine, leading to the discovery of new compounds characterized by various spectroscopic methods (Wehmschulte et al., 2001).
Supercapacitor Applications
- Electrode Material for Supercapacitors : Yue et al. (2012) conducted a study on the electropolymerization of pyrrole and 3-(4- tert-butylphenyl)thiophene copolymer, demonstrating its application in supercapacitors with improved electrochemical performance (Yue et al., 2012).
Asymmetric Synthesis
- Enantioselective Synthesis for Antithrombin Activity : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, including those with tert-butyl groups, highlighting their potential as thrombin inhibitors. The study emphasized the importance of asymmetric synthesis in developing pharmacologically relevant compounds (Ayan et al., 2013).
Electrophilic Activation and Cyclometalation
- C-H Bond Activation Studies : Research by Crosby et al. (2009) investigated the activation of C-H bonds using 2-tert-butyl-6-(4-fluorophenyl)pyridine, a related compound, leading to insights into the cyclometalation process and its potential for synthesizing complex structures (Crosby et al., 2009).
Redox Properties and Antioxidant Potential
- Redox Characteristics in Electrochemistry : A study by Osipova et al. (2011) examined the redox properties of pyrrolidine derivatives, indicating their potential as antioxidant agents. This highlights the chemical versatility of compounds like 2-(4-Tert-butylphenyl)pyrrolidine (Osipova et al., 2011).
Photodeactivation Pathways in Complexes
- Photophysical Studies : Luo et al. (2016) explored the influence of the tert-butyl unit on photodeactivation pathways in specific platinum complexes, demonstrating the importance of such structural units in affecting the properties of photoactive materials (Luo et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBLTILAHRPXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)pyrrolidine | |
CAS RN |
383127-16-0 |
Source


|
| Record name | 2-(4-tert-butylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2599947.png)


![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2599951.png)


![2-[7-benzyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2599958.png)


![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2599963.png)
![3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2599965.png)
![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2599966.png)